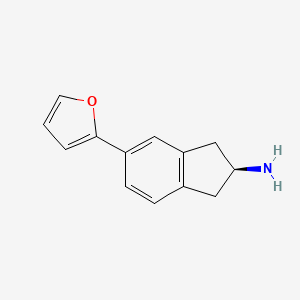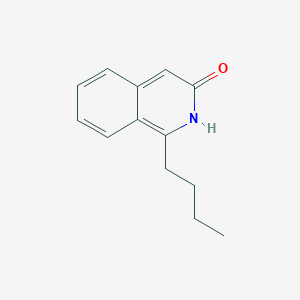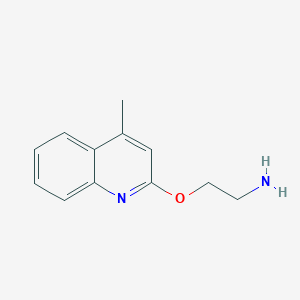![molecular formula C10H9N5 B11899144 2-(5-Methyl-1H-imidazol-4-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11899144.png)
2-(5-Methyl-1H-imidazol-4-yl)-1H-imidazo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methyl-1H-imidazol-4-yl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both imidazole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1H-imidazol-4-yl)-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include solventless microwave-assisted reactions, which are efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Methyl-1H-imidazol-4-yl)-1H-imidazo[4,5-c]pyridine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-(5-Methyl-1H-imidazol-4-yl)-1H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(5-Methyl-1H-imidazol-4-yl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes, affecting the biosynthesis of essential biomolecules and ultimately interfering with cellular processes such as DNA synthesis and cell division .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxymethyl-5-methylimidazole: Another imidazole derivative with similar structural features.
Cimetidine: A well-known histamine H2 receptor antagonist that also contains an imidazole ring.
Uniqueness
What sets 2-(5-Methyl-1H-imidazol-4-yl)-1H-imidazo[4,5-c]pyridine apart is its dual imidazole-pyridine structure, which imparts unique chemical and biological properties. This dual structure allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C10H9N5 |
|---|---|
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
2-(5-methyl-1H-imidazol-4-yl)-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C10H9N5/c1-6-9(13-5-12-6)10-14-7-2-3-11-4-8(7)15-10/h2-5H,1H3,(H,12,13)(H,14,15) |
Clave InChI |
LBHYWBSNVVGCFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN1)C2=NC3=C(N2)C=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11899068.png)
![1,3,9-Triazaspiro[4.7]dodecane-2,4-dione](/img/structure/B11899074.png)


![2-(Methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11899089.png)
![7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B11899099.png)



![7-Methoxy-5H-pyrido[3,2-b]indole](/img/structure/B11899120.png)
![6-Bromo-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11899128.png)


